molecular formula C5H5NO B6250158 1-isocyanatobut-2-yne CAS No. 1383939-40-9

1-isocyanatobut-2-yne

Cat. No.: B6250158
CAS No.: 1383939-40-9
M. Wt: 95.1
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Description

1-Isocyanatobut-2-yne is an organo-isocyanate compound characterized by a terminal isocyanate (–NCO) group and a conjugated triple bond (alkyne) in its structure (HC≡C–CH₂–NCO). This combination of functional groups imparts unique reactivity and physicochemical properties. The alkyne moiety introduces electron-withdrawing effects, which can enhance the electrophilicity of the isocyanate group, making it more reactive toward nucleophiles like alcohols and amines compared to saturated analogs .

However, handling precautions are critical due to the inherent hazards of isocyanates, including respiratory and dermal toxicity .

Properties

CAS No.

1383939-40-9

Molecular Formula

C5H5NO

Molecular Weight

95.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-isocyanatobut-2-yne can be synthesized through various methods. One common approach involves the reaction of 1-bromo-2-butyne with silver cyanate. The reaction typically occurs in an inert solvent such as tetrahydrofuran at room temperature. The silver cyanate reacts with the bromoalkyne to form the desired isocyanate compound.

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene-free methods due to the toxicity of phosgene. One such method includes the reaction of 1-bromo-2-butyne with potassium cyanate in the presence of a phase transfer catalyst. This method is preferred for its safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-isocyanatobut-2-yne undergoes various types of chemical reactions, including:

    Addition Reactions: The alkyne group can participate in addition reactions with hydrogen halides, resulting in the formation of haloalkenes.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with azides to form triazoles.

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

Common Reagents and Conditions

    Hydrogen Halides: Used in addition reactions to form haloalkenes.

    Azides: Used in cycloaddition reactions to form triazoles.

    Amines: React with the isocyanate group to form ureas.

Major Products Formed

    Haloalkenes: Formed from addition reactions with hydrogen halides.

    Triazoles: Formed from cycloaddition reactions with azides.

    Ureas: Formed from substitution reactions with amines.

Scientific Research Applications

1-isocyanatobut-2-yne has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Material Science: Utilized in the production of polymers and coatings.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Bioconjugation: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 1-isocyanatobut-2-yne involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, making it useful in bioconjugation and medicinal chemistry. The alkyne group also provides a site for further chemical modifications, enhancing its versatility.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-isocyanatobut-2-yne with structurally related isocyanates:

Compound Structure Key Functional Groups Molecular Weight (g/mol) Reactivity Profile
This compound HC≡C–CH₂–NCO Alkyne, isocyanate 97.09 (calculated) High (electron-deficient NCO)
Butyl isocyanate CH₃(CH₂)₃–NCO Saturated alkyl, isocyanate 99.13 Moderate (less electrophilic)
Tolyl isocyanate C₆H₃(CH₃)–NCO Aromatic ring, isocyanate 133.15 Low (resonance-stabilized)
Methyl isocyanate CH₃–NCO Short alkyl, isocyanate 57.05 Very high (small steric bulk)

Physicochemical Properties

Property This compound Butyl Isocyanate Tolyl Isocyanate Methyl Isocyanate
Boiling Point ~100–120°C (est.) 115–120°C 251°C 39–45°C
Solubility Low in water Low in water Low in water Partially miscible
Stability Moderate (alkyne-sensitive) High High Low (volatile)

Hazard Profiles

All isocyanates pose health risks, but their hazards vary:

  • Volatility : Methyl isocyanate’s low boiling point increases inhalation risks .
  • Polymerization : this compound’s alkyne may lead to exothermic reactions during storage.
  • Aromatic stability : Tolyl isocyanate’s lower reactivity reduces acute toxicity but requires long-term exposure monitoring .

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